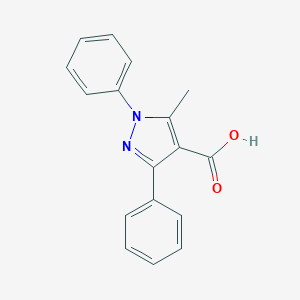

5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1,3-diphenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-15(17(20)21)16(13-8-4-2-5-9-13)18-19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIYNXGMTSTQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350095 | |

| Record name | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15409-48-0 | |

| Record name | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15409-48-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Foreword: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] Derivatives of this five-membered heterocyclic ring are integral to a wide array of pharmaceuticals, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4] The compound 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid represents a key exemplar of this class, offering a synthetically accessible and highly functionalizable scaffold for further drug discovery and development endeavors. This guide provides a comprehensive overview of its synthesis and detailed characterization, grounded in established chemical principles and validated analytical techniques.

Part 1: Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process: an initial Knorr pyrazole synthesis to construct the core heterocyclic ring system as an ester, followed by hydrolysis to yield the final carboxylic acid. This approach ensures high yields and regiochemical control.[5][6][7][8]

Synthetic Strategy Overview

The overall synthetic pathway involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic and reliable method for pyrazole formation.[9] The choice of ethyl benzoylacetate as the 1,3-dicarbonyl component and phenylhydrazine provides the necessary carbon and nitrogen backbone for the target molecule. The subsequent hydrolysis of the ethyl ester is a standard transformation to afford the desired carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (10 mmol, 1.92 g) and phenylhydrazine (10 mmol, 1.08 g).

-

Add 50 mL of absolute ethanol to the flask, followed by 3-4 drops of glacial acetic acid as a catalyst.[9]

-

Heat the reaction mixture to reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the resulting crude product into ice-cold water and stir until a solid precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate as a crystalline solid.

Step 2: Synthesis of this compound

-

In a 100 mL round-bottom flask, dissolve the ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate (5 mmol) obtained from Step 1 in a mixture of 20 mL of ethanol and 20 mL of 10% aqueous sodium hydroxide solution.[10]

-

Heat the mixture to reflux for 6-8 hours to ensure complete hydrolysis of the ester.[11][12]

-

After cooling the reaction mixture to room temperature, pour it into 100 mL of crushed ice.

-

Acidify the solution to a pH of approximately 5-6 by the dropwise addition of 10% hydrochloric acid.[10]

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven.

-

The final product can be further purified by recrystallization from a suitable solvent such as an ethanol-water mixture.

Mechanistic Insights

The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation mechanism.[5][6][7][8] The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl benzoylacetate to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl. This is followed by dehydration to yield the aromatic pyrazole ring. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine.

Part 2: Comprehensive Characterization

A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques should be employed.

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl groups) appearing as multiplets in the range of δ 7.2-7.8 ppm. A singlet for the methyl group protons around δ 2.5 ppm. A broad singlet for the carboxylic acid proton at δ > 12 ppm.[13][14][15][16] |

| ¹³C NMR | Resonances for the aromatic carbons in the range of δ 125-140 ppm. A signal for the methyl carbon around δ 15-20 ppm. Signals for the pyrazole ring carbons, and a characteristic signal for the carboxylic acid carbonyl carbon above δ 160 ppm.[15][17][18] |

| FT-IR | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid around 1680-1710 cm⁻¹. C-H stretching for aromatic and methyl groups around 2900-3100 cm⁻¹. Characteristic pyrazole ring vibrations in the fingerprint region.[19][20][21][22] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₇H₁₄N₂O₂, MW: 278.31 g/mol ).[23] Fragmentation patterns characteristic of the pyrazole ring and loss of the carboxylic acid group.[24][25][26] |

| Elemental Analysis | Calculated for C₁₇H₁₄N₂O₂: C, 73.37%; H, 5.07%; N, 10.07%. Experimental values should be within ±0.4% of the calculated values.[15] |

| Melting Point | A sharp melting point, indicating the purity of the compound. Literature values for similar compounds suggest a melting point in the range of 160-200 °C.[15] |

Rationale for Analytical Choices

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule.

-

FT-IR Spectroscopy: This technique is crucial for identifying the functional groups present in the molecule. The characteristic broad O-H and sharp C=O stretches are definitive indicators of the carboxylic acid moiety.[22]

-

Mass Spectrometry: MS provides the molecular weight of the compound, which is a fundamental piece of data for its identification. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[24]

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, offering a fundamental confirmation of its empirical and molecular formula.

Conclusion

The synthesis and characterization of this compound are well-established processes that can be reliably performed in a standard organic chemistry laboratory. The Knorr pyrazole synthesis provides a robust and efficient route to the core structure, and the subsequent hydrolysis is a straightforward conversion. The comprehensive characterization using a suite of analytical techniques ensures the unequivocal confirmation of the compound's identity and purity, providing a solid foundation for its use in further research and development applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sid.ir [sid.ir]

- 3. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. knorr pyrazole synthesis | PPTX [slideshare.net]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid [mdpi.com]

- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. uomphysics.net [uomphysics.net]

- 16. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 17. epubl.ktu.edu [epubl.ktu.edu]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 20. researchgate.net [researchgate.net]

- 21. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) IR Spectrum [chemicalbook.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. This compound | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations for its accurate interpretation.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of biological activities.[2] The structural elucidation and purity assessment of such molecules are paramount in the research and development pipeline. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for the title compound, leveraging experimental data where available and robust theoretical predictions based on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Caption: Workflow for NMR Spectroscopy.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The available ¹H NMR spectrum for this compound is a key piece of experimental evidence for its structure.

Expected Chemical Shifts (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12-13 ppm. This proton is acidic and its signal is often broad due to chemical exchange.

-

Phenyl Protons (-C₆H₅): The protons on the two phenyl rings will appear as multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm. The complexity of these signals arises from the different chemical environments of the ortho, meta, and para protons on each ring.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group is expected. Based on data from the closely related 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, this signal is anticipated to be around δ 2.5 ppm.[2]

¹³C NMR Spectrum Analysis

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Carbonyl (-COOH) | ~165-170 | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. |

| Phenyl Carbons (-C₆H₅) | ~125-140 | Multiple signals are expected for the carbons of the two phenyl rings. The exact shifts will depend on their position (ipso, ortho, meta, para). |

| Pyrazole Ring Carbons (C3, C4, C5) | ~110-150 | The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. Based on analogs, C3 and C5 will be more downfield than C4.[2] |

| Methyl Carbon (-CH₃) | ~10-15 | The methyl carbon is expected to have a characteristic upfield chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample of this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

The following diagram illustrates the process of IR data acquisition.

Caption: Workflow for IR Spectroscopy.

IR Spectrum Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Very broad and strong, often obscuring the C-H stretching region. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to weak, sharp peaks. |

| C-H Stretch (Aliphatic -CH₃) | 2850-3000 | Medium to weak, sharp peaks. |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong and sharp. The exact position can be influenced by hydrogen bonding. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple medium to strong, sharp bands. |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium to strong. |

| O-H Bend (Carboxylic Acid) | 910-950 | Broad, medium intensity. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Method (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass Spectrum Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₇H₁₄N₂O₂ = 278.3 g/mol ).

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z 261.

-

Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical will result in a significant fragment at m/z 233.

-

Phenyl Cation (C₆H₅⁺): A prominent peak at m/z 77 is expected due to the stable phenyl cation.

-

Other Fragments: Other fragments may arise from the cleavage of the pyrazole ring and further fragmentation of the phenyl-containing moieties. The fragmentation of the pyrazole ring itself can be complex.[3]

Conclusion

The comprehensive spectroscopic analysis of this compound, combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. While a complete set of experimental data for the title compound is not fully available in the public domain, the provided analysis, supported by data from close structural analogs and fundamental spectroscopic principles, offers a reliable guide for researchers in the field. The detailed protocols and interpretation guidelines presented herein are designed to be a valuable resource for the scientific community engaged in the synthesis and characterization of novel pyrazole derivatives.

References

Solubility Profile of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid: A Comprehensive Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its biopharmaceutical properties, formulation development, and ultimate clinical efficacy. This guide provides a comprehensive framework for the systematic determination and interpretation of the solubility of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry.[1] While extensive experimental solubility data for this specific molecule is not widely published, this document outlines the fundamental principles, state-of-the-art experimental methodologies, and data analysis techniques required to conduct a thorough solubility assessment. We present a detailed protocol for the gold-standard shake-flask method, coupled with a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analytical technique for accurate quantification.[2][3] This guide is intended to equip researchers and drug development professionals with the necessary tools to generate reliable and reproducible solubility data, enabling informed decisions in the preclinical and formulation stages of development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[4] Consequently, poor aqueous solubility is a major contributor to low bioavailability and therapeutic failure, with nearly 40% of drug candidates failing to progress through clinical trials due to this issue.[4]

The subject of this guide, this compound, is a molecule of interest due to the broad pharmacological activities associated with the pyrazole scaffold, including anti-inflammatory and analgesic properties.[1][5] Its structure, featuring a carboxylic acid group, two phenyl rings, and a pyrazole core, suggests a complex solubility profile. The molecule possesses both polar (carboxylic acid) and nonpolar (diphenyl-pyrazole backbone) regions, making its solubility highly dependent on the chosen solvent system.[6] A predicted water solubility of 14.12 mg/L indicates that it is a poorly soluble compound, necessitating a thorough investigation of its solubility in various media to guide formulation strategies.[7]

This guide will provide the scientific rationale and detailed protocols for a comprehensive solubility study, enabling the characterization of this promising compound.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid phase and the solution. This equilibrium is dictated by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pH.

Solute-Solvent Interactions and the "Like Dissolves Like" Principle

The adage "like dissolves like" provides a foundational, qualitative understanding of solubility.

-

Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar solutes, particularly those capable of hydrogen bonding. The carboxylic acid moiety of our target compound can act as both a hydrogen bond donor and acceptor, suggesting some affinity for polar protic solvents.[8]

-

Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMSO) can accept hydrogen bonds and engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene) primarily interact through weaker van der Waals forces and are effective at dissolving nonpolar solutes. The large, nonpolar surface area contributed by the two phenyl rings on the pyrazole core suggests that this compound will exhibit appreciable solubility in certain organic solvents.[8]

The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The Influence of pH on Ionizable Compounds

As a carboxylic acid, this compound is a weak acid and will ionize in aqueous media. The extent of ionization is dependent on the pH of the solution and the pKa of the compound. The Henderson-Hasselbalch equation describes this relationship. For an acidic compound, solubility increases as the pH rises above the pKa, due to the conversion of the neutral, less soluble form into the more soluble anionic (carboxylate) form.[9] Therefore, determining the solubility in buffered solutions at various pH values (e.g., pH 1.2, 4.5, and 6.8, simulating gastrointestinal conditions) is crucial.

Experimental Design: A Validated Approach to Solubility Determination

A robust solubility study requires a meticulously planned experimental design, encompassing a reliable methodology, a validated analytical technique, and appropriate controls.

The Shake-Flask Method: The Gold Standard

The equilibrium or thermodynamic solubility is best determined using the shake-flask method, which remains the most reliable and widely accepted technique.[3][10] This method ensures that a true equilibrium is reached between the excess solid drug and the saturated solution.

The core principle involves agitating an excess amount of the solid compound in the solvent of choice for a prolonged period until equilibrium is achieved. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved solute is determined analytically.

Caption: Experimental workflow for the shake-flask solubility method.

Selection of Solvents

To build a comprehensive solubility profile, a diverse range of solvents should be selected, representing different polarity classes and functional groups relevant to pharmaceutical processing.

Table 1: Proposed Solvent Panel for Solubility Studies

| Solvent Class | Example Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (SGF), pH 4.5, pH 6.8 (SIF), pH 7.4 (PBS) | To assess solubility in biorelevant media and determine pH-solubility profile.[11] |

| Alcohols | Methanol, Ethanol, Isopropanol | Common solvents in synthesis, purification, and formulation.[12] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Aprotic polar solvents used in crystallization and analytical procedures. |

| Esters | Ethyl Acetate | Moderately polar solvent common in extraction and chromatography. |

| Ethers | Tetrahydrofuran (THF) | Aprotic solvent with moderate polarity. |

| Hydrocarbons | n-Hexane, Toluene | Nonpolar solvents to assess solubility of the hydrophobic regions.[8] |

| Amides | Dimethylformamide (DMF) | Highly polar aprotic solvent. |

| Other | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Common solvents in analytical chemistry and high-throughput screening.[13] |

Analytical Method: RP-HPLC for Accurate Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for quantifying the concentration of dissolved this compound due to its high specificity, sensitivity, and precision.[2] Based on methods developed for similar pyrazole derivatives, a robust RP-HPLC method can be established.[11]

Caption: Logical workflow of the RP-HPLC analytical method.

Detailed Experimental Protocol

This section provides a step-by-step protocol for determining the thermodynamic solubility of this compound.

Materials and Equipment

-

This compound (purity >99%)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (e.g., PTFE, PVDF)

-

HPLC system with UV/PDA detector

-

C18 HPLC column

RP-HPLC Method Validation (Abbreviated)

Before analyzing solubility samples, the chosen HPLC method must be validated according to ICH Q2(R1) guidelines.

-

Specificity: Ensure no interference from solvent blanks.

-

Linearity: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).[2] Serially dilute to create at least five calibration standards (e.g., 1-100 µg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% recovery) should be within 98-102%, and precision (%RSD) should be <2%.[11]

-

LOD & LOQ: Determine the Limit of Detection and Limit of Quantification.

Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 10-20 mg in 2-5 mL of solvent). Ensure a visible amount of undissolved solid remains.[11]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 RPM). Equilibrate for at least 24 hours. To confirm equilibrium, take samples at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the validated linear range of the calibration curve.

-

Quantification: Inject the diluted samples into the HPLC system and determine the concentration using the previously established calibration curve.

-

pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly.[10]

Data Presentation and Interpretation (Illustrative)

The collected data should be organized clearly to facilitate analysis and comparison. The following tables present a hypothetical but realistic set of results for a solubility study of this compound.

Table 2: Illustrative Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Qualitative Classification |

| Water (pH 7.0) | 0.014 | 14 | 5.03 x 10⁻⁵ | Very Slightly Soluble |

| Methanol | 5.2 | 5200 | 1.87 x 10⁻² | Soluble |

| Ethanol | 3.8 | 3800 | 1.37 x 10⁻² | Sparingly Soluble |

| Acetone | 15.5 | 15500 | 5.57 x 10⁻² | Freely Soluble |

| Ethyl Acetate | 8.1 | 8100 | 2.91 x 10⁻² | Soluble |

| Acetonitrile | 12.3 | 12300 | 4.42 x 10⁻² | Freely Soluble |

| Toluene | 0.9 | 900 | 3.23 x 10⁻³ | Slightly Soluble |

| n-Hexane | <0.01 | <10 | <3.6 x 10⁻⁵ | Practically Insoluble |

Table 3: Illustrative pH-Dependent Aqueous Solubility at 37 °C

| Aqueous Buffer | Final pH | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | 12.5 |

| Acetate Buffer | 4.5 | 45.8 |

| Phosphate Buffer | 6.8 | 157.2 |

| Phosphate Buffer | 7.4 | 255.0 |

Interpretation of Illustrative Data: The hypothetical data in Table 2 aligns with theoretical principles. The compound shows very low solubility in the nonpolar solvent n-hexane and the highest solubility in polar aprotic solvents like acetone and acetonitrile. Its solubility in alcohols is moderate. The pH-dependent data in Table 3 illustrates the expected trend for a carboxylic acid: solubility increases significantly as the pH rises above the compound's pKa (which would likely be in the 3-5 range), due to the formation of the more soluble carboxylate salt.[9]

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By employing the shake-flask method in conjunction with a validated RP-HPLC analytical technique, researchers can generate the high-quality data essential for advancing a compound through the drug development pipeline. The resulting solubility profile will be instrumental in guiding formulation strategies, such as salt formation, co-solvency, or amorphous solid dispersions, to overcome the challenges posed by its predicted low aqueous solubility. A thorough understanding of a compound's solubility in both aqueous and organic media is not merely a data-gathering exercise; it is a fundamental prerequisite for successful pharmaceutical development.

References

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 2. ijcpa.in [ijcpa.in]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. This compound | C17H14N2O2 | CID 673680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (15409-48-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives: From Bench to Potential Therapeutics

Preamble: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The intersection of organic synthesis and medicinal chemistry is perpetually driven by the search for molecular frameworks that offer both synthetic accessibility and a broad spectrum of biological activities. Among the heterocyclic compounds, the pyrazole nucleus stands out as a "privileged scaffold." When functionalized with a carboxylic acid moiety, this scaffold transforms into a versatile platform for developing novel therapeutic agents. Pyrazole carboxylic acid derivatives are significant structural motifs found in numerous compounds with demonstrated pharmacological relevance.[1][2][3]

This guide provides an in-depth exploration of the major biological activities associated with pyrazole carboxylic acid derivatives. We will dissect the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical class in their therapeutic programs.

Section 1: Anti-inflammatory Activity - Targeting the Crossroads of Pain and Inflammation

The most prominent success story for pyrazole derivatives in medicine is in the realm of anti-inflammatory drugs.[4] This activity is primarily rooted in the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[5]

Mechanism of Action: Selective COX-2 Inhibition

The discovery that the COX enzyme exists as two primary isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory drug development. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible and is primarily expressed at sites of inflammation.[6] Non-selective NSAIDs like ibuprofen inhibit both isoforms, leading to the common side effect of gastrointestinal distress.[7]

Pyrazole carboxylic acid derivatives, most notably Celecoxib , were designed for selective inhibition of COX-2.[7][8] The chemical structure of Celecoxib, a diaryl-substituted pyrazole with a sulfonamide side chain, allows it to bind effectively to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature not as accessible in the COX-1 isoform.[5][7] This selective binding blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[6]

Caption: Arachidonic acid pathway and selective inhibition by Celecoxib.

Structure-Activity Relationship (SAR) Insights

The development of potent anti-inflammatory pyrazole derivatives has yielded key SAR insights:

-

Aryl Substituents: The presence of substituted phenyl rings at the 1 and 5 positions of the pyrazole core is often crucial for high COX-2 selectivity and potency.[9]

-

Carboxylic Acid/Ester Group: The carboxylate or ester functionality at the 3- or 4-position is a common feature, contributing to binding and pharmacokinetic properties.[3][9]

-

Sulfonamide Moiety: As seen in Celecoxib, a para-sulfonamide group on one of the aryl rings can significantly enhance COX-2 selectivity by interacting with the specific side pocket of the enzyme.[5]

Data Presentation: In Vitro COX-2 Inhibition

The efficacy of novel pyrazole carboxylic acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes.

| Compound ID | R1 Substituent | R2 Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | p-SO2NH2-Ph | p-Tolyl | 0.28 | 178.57 |

| Derivative A | p-Cl-Ph | Phenyl | 0.52 | 110.2 |

| Derivative B | p-F-Ph | p-MeO-Ph | 0.45 | 135.8 |

| Indomethacin | - | - | 0.90 | 0.015 |

| (Data is illustrative, based on trends reported in scientific literature)[9][10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new chemical entities.[11][12] The underlying principle is that the injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling).[13] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Methodology:

-

Animal Preparation: Wistar rats (150-200 g) are acclimatized for one week. They are fasted overnight before the experiment with free access to water.[11]

-

Grouping and Dosing: Animals are divided into groups (n=6): a control group (vehicle, e.g., 0.5% CMC), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the pyrazole derivative, administered orally (p.o.).

-

Baseline Measurement: One hour after dosing, the initial volume (V0) of the right hind paw of each rat is measured using a digital plethysmometer.

-

Induction of Inflammation: 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline is injected into the sub-plantar tissue of the same paw.[13]

-

Edema Measurement: The paw volume (Vt) is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The volume of edema is calculated as the difference between the volume at time 't' and the initial volume (Vt - V0). The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Section 2: Anticancer Activity - A Scaffold for Cytotoxicity and Targeted Inhibition

The pyrazole core is a key feature in several approved kinase inhibitors, and pyrazole carboxylic acid derivatives are being extensively investigated for their anticancer potential.[3][14] Their activity spans from broad-spectrum cytotoxicity to targeted inhibition of specific pathways crucial for cancer cell survival and proliferation.[15][16]

Mechanisms of Action

The anticancer effects of these derivatives are multifaceted and can include:

-

Cell Cycle Arrest: Compounds can halt the cell cycle, often at the G0/G1 or G2/M phase, preventing cancer cells from replicating.[15][17]

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[17]

-

Inhibition of Angiogenesis: Some compounds can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[17]

-

Kinase Inhibition: The pyrazole scaffold is adept at fitting into the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

Data Presentation: In Vitro Cytotoxicity

The MTT assay is a cornerstone for initial anticancer screening, providing IC50 values that quantify a compound's potency in reducing the viability of a cancer cell population.[18]

| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |

| Derivative C | 4-Nitrophenyl | HCT-116 (Colon) | 3.12 |

| Derivative D | 2-Furanyl | A549 (Lung) | 3.46 |

| Derivative E | Phenyl | MCF-7 (Breast) | 8.5 |

| Doxorubicin | - | HCT-116 (Colon) | 0.98 |

| (Data is illustrative, based on trends reported in scientific literature)[14][19] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[20] Live cells with active mitochondrial reductases cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[21]

Caption: Standard workflow for an MTT cell viability assay.

Detailed Methodology:

-

Cell Culture and Seeding: Cancer cells (e.g., HCT-116) are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are harvested, counted, and seeded into a 96-well plate at a density of approximately 5,000 cells per well. The plate is incubated for 24 hours to allow cells to attach.[22]

-

Compound Treatment: The following day, the media is aspirated and replaced with fresh media containing serial dilutions of the pyrazole carboxylic acid derivative (e.g., from 0.1 to 100 µM). Control wells receive media with vehicle (e.g., 0.1% DMSO). The plate is incubated for another 48 to 72 hours.[21]

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[20]

-

Solubilization: The media containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

-

Quantification: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is then measured on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Section 3: Antimicrobial and Anticonvulsant Activities

Beyond inflammation and cancer, pyrazole carboxylic acid derivatives have shown promise in treating infectious diseases and neurological disorders.[1][3][23]

Antimicrobial Activity

Numerous pyrazole derivatives exhibit inhibitory effects against a range of bacterial and fungal pathogens.[24][25] The mechanism can vary, but some compounds are thought to interfere with essential cellular processes like DNA replication or cell wall synthesis.[26]

-

Evaluation: The primary method for assessing antibacterial or antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC) . This is the lowest concentration of a compound that prevents visible growth of a microorganism.[27]

-

Protocol - Broth Microdilution: In a 96-well plate, serial dilutions of the test compound are prepared in a liquid growth medium. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., S. aureus). After incubation (e.g., 24 hours at 37°C), the wells are visually inspected for turbidity. The MIC is the lowest concentration in a clear well, indicating no growth.[27][28]

| Compound ID | Organism | MIC (µg/mL) |

| Derivative F | Staphylococcus aureus | 16 |

| Derivative G | Escherichia coli | 32 |

| Derivative H | Candida albicans | 12.5 |

| Ciprofloxacin | S. aureus | 1 |

| (Data is illustrative, based on trends reported in scientific literature)[24][25][26] |

Anticonvulsant Activity

The pyrazole structure is present in molecules that modulate CNS activity.[29][30] Derivatives are being explored for epilepsy treatment, a condition often unresponsive to conventional drugs.[31][32]

-

Evaluation: Preclinical evaluation relies on in vivo seizure models in rodents.

-

Maximal Electroshock (MES) Seizure Test: This model induces a generalized tonic-clonic seizure via an electrical stimulus. The ability of a compound to prevent the tonic hindlimb extension phase is a measure of its efficacy against generalized seizures.[31]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. A compound's ability to prevent or delay the onset of these seizures suggests its potential efficacy against absence seizures.[29][31]

Conclusion and Future Outlook

The pyrazole carboxylic acid scaffold is a remarkably fruitful starting point for the discovery of new bioactive compounds. Its synthetic tractability and the diverse biological activities of its derivatives—ranging from potent anti-inflammatory and anticancer agents to promising antimicrobial and anticonvulsant leads—ensure its continued relevance in medicinal chemistry.[1][9] Future research will likely focus on optimizing the selectivity of these compounds for their intended targets to further improve efficacy and reduce off-target side effects. The integration of computational docking studies with high-throughput screening will accelerate the identification of next-generation therapeutics built upon this privileged core.[19][33]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. news-medical.net [news-medical.net]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Celecoxib - Wikipedia [en.wikipedia.org]

- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 14. ijnrd.org [ijnrd.org]

- 15. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ClinPGx [clinpgx.org]

- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. noblelifesci.com [noblelifesci.com]

- 23. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]

- 24. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. meddocsonline.org [meddocsonline.org]

- 26. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. orientjchem.org [orientjchem.org]

- 29. mc.minia.edu.eg [mc.minia.edu.eg]

- 30. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. news-medical.net [news-medical.net]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and its Diverse Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and "privileged" structural status have led to its incorporation into a multitude of clinically successful drugs spanning a wide array of therapeutic areas.[3][4] This guide provides a deep dive into the multifaceted mechanisms of action of substituted pyrazole compounds, moving beyond a simple cataloging of drugs to an exploration of the fundamental principles that govern their biological activity. We will dissect the intricate molecular interactions of key pyrazole-based drugs with their protein targets, elucidate the downstream effects on signaling pathways, and provide detailed, field-proven experimental protocols for researchers seeking to characterize novel pyrazole derivatives. This document is designed to serve as a comprehensive resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into this critical class of therapeutic agents.

Introduction: The Chemical and Pharmacological Significance of the Pyrazole Ring

The pyrazole ring system possesses a unique combination of chemical properties that make it an ideal scaffold for drug design. It is an aromatic heterocycle that can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[5] The two nitrogen atoms in the ring can be substituted, allowing for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[3] Furthermore, the pyrazole core is metabolically stable, contributing to improved drug half-life and bioavailability.[4]

The therapeutic landscape is rich with examples of pyrazole-containing drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (later withdrawn), and a growing number of targeted anticancer therapies.[2][6] This diversity in biological activity underscores the remarkable ability of the pyrazole scaffold to be tailored to interact with a wide range of protein targets, from enzymes to receptors.

General Synthetic Strategies for Substituted Pyrazoles

The construction of the pyrazole core is a well-established area of organic synthesis, with several robust methods available to medicinal chemists. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This method allows for the introduction of a variety of substituents at different positions on the pyrazole ring, enabling the generation of diverse chemical libraries for screening. More recent advances in synthetic methodology, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, have further expanded the chemical space accessible to pyrazole-based drug discovery programs.[7]

Case Study 1: Selective COX-2 Inhibition - The Anti-Inflammatory Action of Celecoxib

Celecoxib (Celebrex®) is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[8][9] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature of celecoxib, as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[10]

Molecular Mechanism of COX-2 Inhibition

The selectivity of celecoxib for COX-2 is attributed to the structural differences in the active sites of the two COX isoforms. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[10] The chemical structure of celecoxib, with its sulfonamide side chain, allows it to fit into this larger pocket and interact with specific amino acid residues that are not present or accessible in COX-1.[11][12] X-ray crystallography studies have revealed that celecoxib's sulfonamide moiety binds to a hydrophilic side pocket near the active site of COX-2, forming hydrogen bonds with residues such as His90 and Arg513.[11][13] This interaction effectively blocks the entry of the natural substrate, arachidonic acid, into the active site, thereby preventing the production of prostaglandins.[9]

Signaling Pathway

The inhibition of COX-2 by celecoxib disrupts the prostaglandin synthesis pathway, leading to a reduction in inflammation, pain, and fever.[8][9]

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a chromogenic assay to measure the enzymatic activity of COX-2 and determine the inhibitory potential of test compounds.[3]

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hematin

-

EDTA

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compounds (e.g., substituted pyrazoles) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the assay mixture containing Tris-HCl buffer, hematin, and EDTA.

-

Add the COX-2 enzyme to the assay mixture.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

-

Pre-incubate the mixture at 25°C for 1 minute.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.

Case Study 2: Cannabinoid Receptor Modulation - The Story of Rimonabant

Rimonabant is a substituted pyrazole that was developed as a selective antagonist/inverse agonist of the cannabinoid receptor type 1 (CB1).[8] The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily expressed in the central nervous system and is involved in regulating appetite, energy metabolism, and mood.[8] Rimonabant was initially marketed for the treatment of obesity but was later withdrawn due to severe psychiatric side effects, including depression and anxiety.[14][15][16]

Molecular Mechanism: Inverse Agonism at the CB1 Receptor

Rimonabant's mechanism of action is more complex than simple antagonism. It acts as an inverse agonist, meaning that it not only blocks the binding of endogenous cannabinoids (like anandamide) but also reduces the basal, constitutive activity of the CB1 receptor.[8][17] This inverse agonism is thought to be responsible for both its therapeutic effects on appetite and its adverse psychiatric effects.[18] The pyrazole core of rimonabant is crucial for its high-affinity binding to the CB1 receptor.[19]

Signaling Pathway

By acting as an inverse agonist at the CB1 receptor, rimonabant modulates downstream signaling pathways, including those involved in appetite regulation in the hypothalamus.

Caption: Rimonabant blocks the CB1 receptor, reducing appetite.

Experimental Protocol: Radioligand Binding Assay for CB1 Receptor

This protocol describes a competition binding assay to determine the affinity of a test compound for the CB1 receptor.[20][21][22]

Materials:

-

Cell membranes prepared from cells expressing the CB1 receptor (e.g., CHO-CB1 cells)

-

Radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940 or [³H]SR141716A)

-

Unlabeled test compounds (substituted pyrazoles)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Add the cell membrane preparation to each tube.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Case Study 3: Targeted Cancer Therapy - Pyrazole-Based Kinase Inhibitors

A significant number of recently developed anticancer drugs are substituted pyrazoles that function as kinase inhibitors. These compounds target specific protein kinases that are aberrantly activated in cancer cells and drive tumor growth and survival.

Crizotinib: An ALK and MET Inhibitor

Crizotinib (Xalkori®) is a pyrazole-based inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) receptor tyrosine kinases.[9][18][23] It is used to treat non-small cell lung cancer (NSCLC) in patients with specific genetic alterations in the ALK gene.[21][24]

Mechanism of Action: In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity.[25] This aberrant kinase activity drives downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting downstream signaling.[23][25] X-ray crystallography has shown that crizotinib forms key hydrogen bonds with the hinge region of the ALK kinase domain.[12][26][27]

Signaling Pathway:

Caption: Crizotinib inhibits the EML4-ALK fusion protein.

Ruxolitinib: A JAK1/JAK2 Inhibitor

Ruxolitinib (Jakafi®) is a pyrazole-containing inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2).[3] It is used to treat myelofibrosis and polycythemia vera, which are myeloproliferative neoplasms characterized by overactive JAK-STAT signaling.[1][7]

Mechanism of Action: Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of signal transducers and activators of transcription (STATs).[3] This disruption of the JAK-STAT pathway leads to reduced cell proliferation and cytokine production.[7] Resistance to ruxolitinib can emerge through various mechanisms, including the activation of alternative signaling pathways or mutations in the JAK2 gene.[22][28][29][30][31]

Signaling Pathway:

Caption: Ruxolitinib inhibits JAK1/JAK2 in the JAK-STAT pathway.

Pirtobrutinib: A Non-Covalent BTK Inhibitor

Pirtobrutinib (Jaypirca®) is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[10][17][20] It is used to treat various B-cell malignancies.

Mechanism of Action: Unlike first-generation covalent BTK inhibitors, pirtobrutinib binds reversibly to BTK, allowing it to be effective against tumors that have developed resistance to covalent inhibitors through mutations in the BTK active site (e.g., C481S).[10][17] By inhibiting BTK, pirtobrutinib blocks downstream signaling pathways that are essential for B-cell proliferation, survival, and trafficking.[20]

Experimental Protocols for Characterizing Kinase Inhibitors

This protocol describes the use of western blotting to detect key markers of apoptosis, such as cleaved caspases and PARP, in cancer cells treated with a pyrazole-based kinase inhibitor.[32][33][34]

Materials:

-

Cancer cell line of interest

-

Test compound (pyrazole-based kinase inhibitor)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include a vehicle control.

-

Harvest the cells and prepare cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the apoptosis markers and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the effect of the test compound on the levels of apoptosis markers.

This protocol describes the use of flow cytometry to analyze the effect of a pyrazole-based kinase inhibitor on the cell cycle distribution of cancer cells.[2][35][36][37][38]

Materials:

-

Cancer cell line of interest

-

Test compound (pyrazole-based kinase inhibitor)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells and treat them with the test compound as described for the western blot assay.

-

Harvest the cells (including both adherent and floating cells) and wash them with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

| Compound | Target | IC50/Ki | Cell Line/Assay | Reference |

| Celecoxib | COX-2 | Varies | In vitro enzyme assay | [3] |

| Rimonabant | CB1 Receptor | Ki ≈ 1-10 nM | Radioligand binding assay | [19] |

| Crizotinib | ALK | IC50 ≈ 20-30 nM | Cell-based phosphorylation assay | [23] |

| Ruxolitinib | JAK1/JAK2 | IC50 ≈ 3 nM | In vitro kinase assay | |

| Pirtobrutinib | BTK | IC50 < 10 nM | Enzymatic and cell-based assays | [6] |

Conclusion and Future Directions

The substituted pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. The case studies presented here—from the selective inhibition of a metabolic enzyme to the nuanced modulation of a G-protein coupled receptor and the targeted blockade of oncogenic kinases—illustrate the remarkable chemical and pharmacological versatility of this heterocyclic core.

The success of pyrazole-based drugs is a testament to the power of structure-based drug design and a deep understanding of the underlying molecular mechanisms of disease. As our knowledge of complex biological pathways continues to expand, and as new therapeutic targets are identified, the pyrazole scaffold will undoubtedly remain a central focus of drug discovery efforts.

Future research in this area will likely focus on several key aspects:

-

Development of next-generation inhibitors: As resistance to current therapies emerges, there will be a continuing need to design novel pyrazole derivatives that can overcome these resistance mechanisms.

-

Exploration of new therapeutic areas: The broad biological activity of pyrazole compounds suggests that they may have utility in treating a wider range of diseases than are currently being addressed.

-

Application of novel drug delivery technologies: The formulation and delivery of pyrazole-based drugs can be optimized to improve their efficacy and reduce side effects.

By continuing to explore the rich chemistry and pharmacology of the pyrazole nucleus, the scientific community is well-positioned to develop the next generation of innovative medicines to address unmet medical needs.

References

- 1. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hcp.jakafi.com [hcp.jakafi.com]

- 8. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]

- 9. cancernetwork.com [cancernetwork.com]

- 10. What is the therapeutic class of Pirtobrutinib? [synapse.patsnap.com]

- 11. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. jaypirca.lilly.com [jaypirca.lilly.com]

- 16. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]

- 18. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 21. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]

- 22. mdpi.com [mdpi.com]

- 23. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. onclive.com [onclive.com]

- 25. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 26. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. ashpublications.org [ashpublications.org]

- 31. ashpublications.org [ashpublications.org]

- 32. benchchem.com [benchchem.com]

- 33. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 35. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 36. bio-protocol.org [bio-protocol.org]

- 37. assaygenie.com [assaygenie.com]

- 38. wp.uthscsa.edu [wp.uthscsa.edu]

Tautomeric Landscapes of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the tautomeric forms of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of tautomerism is critical, as it profoundly influences a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This document synthesizes experimental data and theoretical insights to provide a robust framework for investigating and harnessing the tautomeric behavior of this important pyrazole scaffold.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their biological activity is intimately linked to their three-dimensional structure and the subtle interplay of electronic effects. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key feature of many pyrazole systems.[3] This phenomenon can dictate the hydrogen bonding patterns, lipophilicity, and overall shape of a molecule, thereby modulating its interaction with biological targets. For derivatives of this compound, several tautomeric forms are conceivable, primarily involving proton migration between the nitrogen atoms of the pyrazole ring (annular tautomerism) and potential participation of the carboxylic acid group, leading to keto-enol-like structures.

The Fundamental Structure: Insights from X-ray Crystallography

The analysis of the ethyl ester reveals a nearly planar pyrazole ring, with the phenyl groups at positions 1 and 3 being twisted relative to the heterocyclic core. The ethoxycarbonyl group is also slightly twisted out of the plane of the pyrazole ring.[4] This spatial arrangement minimizes steric hindrance between the bulky substituents. The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds.[4] This fundamental structure serves as a starting point for considering the potential tautomeric forms of the corresponding carboxylic acid.

Annular Tautomerism in the Pyrazole Ring

In N-unsubstituted pyrazoles, a proton can readily move between the two ring nitrogen atoms. However, in the case of this compound, the presence of a phenyl group at the N1 position seemingly "fixes" the tautomeric form of the pyrazole ring itself. The nomenclature "1,3-diphenyl" implies that one phenyl group is attached to a nitrogen atom. Therefore, the primary tautomerism to consider involves the carboxylic acid group in concert with the pyrazole ring.

Keto-Enol Tautomerism: The Role of the Carboxylic Acid and Pyrazole Ring

A more complex and highly relevant form of tautomerism in this scaffold involves the interplay between the 4-carboxylic acid group and the pyrazole ring, potentially leading to keto-enol type tautomers, often referred to as pyrazolone structures. This type of tautomerism is well-documented for related pyrazolone derivatives.[6][7]

For this compound, we can postulate the following equilibrium:

A conceptual diagram of the potential tautomeric equilibrium. Note: Actual molecular structures would need to be rendered.

Caption: Potential tautomeric equilibrium between the carboxylic acid and pyrazolone forms.

The equilibrium between these forms is expected to be highly sensitive to the environment, including the solvent, pH, and temperature. In nonpolar solvents, the enol form may be stabilized by intramolecular hydrogen bonding, while polar solvents may favor the more polar keto form.[7][8]

Spectroscopic and Computational Characterization of Tautomers

A combination of experimental and theoretical techniques is essential for elucidating the tautomeric preferences of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[9] The chemical shifts of the protons and carbons in the pyrazole ring and the substituents are sensitive to the electronic distribution, which differs significantly between tautomers.

In a study of the closely related 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, detailed 1H and 13C NMR assignments were made.[1] The observation of a single set of resonances under typical experimental conditions suggests either the presence of a single dominant tautomer or a rapid exchange between tautomers on the NMR timescale. Low-temperature NMR studies can be employed to slow down this exchange, potentially allowing for the observation of distinct signals for each tautomer.[9]

Table 1: Representative 1H and 13C NMR Data for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid [1]

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| CH3 | 2.65 | 12.1 |

| Phenyl-H | 7.25-7.55 (m) | 125.1-138.2 |

| COOH | 12.5 (br s) | 165.8 |

| Pyrazole C4 | - | 112.97 |

| Pyrazole C5 | - | 143.21 |

Note: Data is for a related compound and serves as a reference.

X-ray Crystallography

As demonstrated with the ethyl ester, single-crystal X-ray diffraction provides unambiguous evidence of the solid-state structure.[4][5] Obtaining crystals of the carboxylic acid under different conditions (e.g., from different solvents) could potentially trap different tautomers or reveal disordered structures indicative of a dynamic equilibrium in the solid state.[10]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of different tautomers and for aiding in the interpretation of experimental spectra.[3][6] By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvent continua, it is possible to predict the equilibrium constant. Furthermore, theoretical calculations of NMR chemical shifts (using methods like GIAO) can be correlated with experimental data to support the assignment of the dominant tautomeric form.[11]